molecular formula C6H9NO3 B14327668 Methyl 3-acetamidoprop-2-enoate CAS No. 106014-56-6

Methyl 3-acetamidoprop-2-enoate

Cat. No.: B14327668
CAS No.: 106014-56-6
M. Wt: 143.14 g/mol
InChI Key: ZXKCZLZDERMMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamidoprop-2-enoate: is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries. This compound, specifically, is characterized by its acetamido group attached to a prop-2-enoate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetamidoprop-2-enoate can be synthesized through the esterification of 3-acetamidoprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene, with sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted esterification has also been explored to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Methyl 3-acetamidoprop-2-enoate can undergo hydrolysis in the presence of an acid or base to yield 3-acetamidoprop-2-enoic acid and methanol.

    Reduction: The compound can be reduced using lithium aluminum hydride to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: 3-acetamidoprop-2-enoic acid and methanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-acetamidoprop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It can be used to develop new drugs with improved efficacy and reduced side effects.

Industry: The compound is used in the production of specialty chemicals and materials. Its ester functionality makes it useful in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-acetamidoprop-2-enoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release the active acetamido group, which can then interact with various molecular targets. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    Methyl 3-acetamidopropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.

    Ethyl 3-acetamidoprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 3-acetamidoprop-2-enoate is unique due to the presence of both the acetamido group and the double bond in the prop-2-enoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

106014-56-6

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 3-acetamidoprop-2-enoate

InChI

InChI=1S/C6H9NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H,1-2H3,(H,7,8)

InChI Key

ZXKCZLZDERMMQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.